molecular formula C13H12INO B1303968 1-(2-Oxo-2-phenylethyl)pyridinium iodide CAS No. 1137-94-6

1-(2-Oxo-2-phenylethyl)pyridinium iodide

Cat. No.: B1303968
CAS No.: 1137-94-6
M. Wt: 325.14 g/mol
InChI Key: MGHSHTLXYKVOEN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Oxo-2-phenylethyl)pyridinium iodide is a chemical compound with the molecular formula C13H12INO. It is known for its unique structure, which includes a pyridinium ring attached to a phenylethyl group with a ketone functionality. This compound is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Oxo-2-phenylethyl)pyridinium iodide can be synthesized through the reaction of pyridine with phenacyl iodide. The reaction typically involves the following steps:

    Formation of Phenacyl Iodide: Phenacyl bromide is reacted with sodium iodide in acetone to form phenacyl iodide.

    Reaction with Pyridine: Phenacyl iodide is then reacted with pyridine in an appropriate solvent, such as ethanol, under reflux conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxo-2-phenylethyl)pyridinium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium chloride or sodium bromide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of 1-(2-Oxo-2-phenylethyl)pyridinium chloride or bromide.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

1-(2-Oxo-2-phenylethyl)pyridinium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the synthesis of various organic compounds and intermediates.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-phenylethyl)pyridinium iodide involves its interaction with molecular targets through its pyridinium and phenylethyl groups. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, its ketone functionality allows it to participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-(2-Oxo-2-phenylethyl)pyridinium chloride
  • 1-(2-Oxo-2-phenylethyl)pyridinium bromide
  • 1-(2-Oxo-2-pyridinyl)ethyl pyridinium iodide

Comparison: 1-(2-Oxo-2-phenylethyl)pyridinium iodide is unique due to its specific iodide ion, which can influence its reactivity and solubility compared to its chloride and bromide counterparts. The presence of the phenylethyl group also imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and research.

Properties

IUPAC Name

1-phenyl-2-pyridin-1-ium-1-ylethanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12NO.HI/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14;/h1-10H,11H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHSHTLXYKVOEN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377522
Record name 1-(2-Oxo-2-phenylethyl)pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137-94-6
Record name NSC114535
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Oxo-2-phenylethyl)pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Oxo-2-phenylethyl)pyridinium iodide
Reactant of Route 2
Reactant of Route 2
1-(2-Oxo-2-phenylethyl)pyridinium iodide
Reactant of Route 3
Reactant of Route 3
1-(2-Oxo-2-phenylethyl)pyridinium iodide
Reactant of Route 4
1-(2-Oxo-2-phenylethyl)pyridinium iodide
Reactant of Route 5
Reactant of Route 5
1-(2-Oxo-2-phenylethyl)pyridinium iodide
Reactant of Route 6
1-(2-Oxo-2-phenylethyl)pyridinium iodide
Customer
Q & A

Q1: What happens when 1-(2-oxo-2-phenylethyl)pyridinium iodide is ground with iodine?

A1: When this compound (chemical formula: C13H12INO) is ground with 0.5 equivalents of iodine (I2), a mixture of the original compound and a new compound, 1-(2-oxo-2-phenylethyl)pyridinium triiodide (Py+·I3−) forms. [] This initial mixture gradually transforms into a double salt with the formula Py+·(I−)0.5·(I3−)0.5 upon standing at room temperature for one month. This "self-assembly" process suggests spontaneous diffusion and rearrangement of ions within the solid state driven by the change from iodide (I−) to triiodide (I3−) anions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.